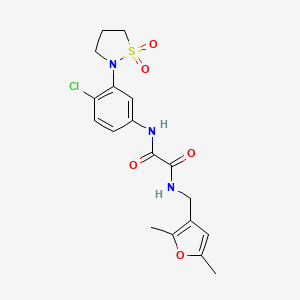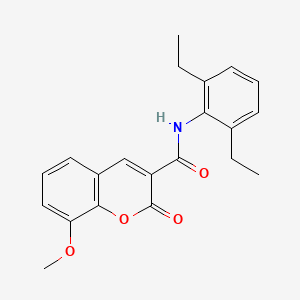
N-(2,6-diethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring, the carboxamide group, and the diethylphenyl group. The presence of these groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The chromene ring, the carboxamide group, and the diethylphenyl group could potentially undergo various chemical reactions. For example, the chromene ring could undergo electrophilic aromatic substitution, and the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene ring could contribute to its aromaticity and stability, the carboxamide group could influence its polarity and hydrogen bonding capabilities, and the diethylphenyl group could affect its hydrophobicity .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study on the synthesis of coumarin derivatives containing the thiazolidin-4-one ring revealed the biological properties of these compounds, indicating their potential antibacterial activity against several bacteria and fungi. This research underscores the utility of coumarin-based compounds in developing new antibacterial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemosensor Applications
- Another study highlighted the creation of a highly selective fluorescence chemosensor based on a coumarin fluorophore, demonstrating its effectiveness in detecting Cu2+ and H2PO4− ions. This sensor's sensitivity and selectivity make it a valuable tool for environmental monitoring and analytical chemistry applications (Meng et al., 2018).
Crystal Structure Analysis
- Research on the crystal structures of various N-phenyl-4-oxo-4H-chromene-3-carboxamides has contributed to understanding the structural characteristics of these compounds. Such insights are crucial for designing drugs with optimized pharmacokinetic and pharmacodynamic properties (Gomes et al., 2015).
Antioxidant and Antibacterial Agents
- A study on the one-pot synthesis of indolyl-4H-chromene-3-carboxamides revealed their potential as antioxidant and antibacterial agents. This indicates the versatility of coumarin-based compounds in pharmaceutical applications, especially for treating infections and diseases associated with oxidative stress (Subbareddy & Sumathi, 2017).
G Protein-Coupled Receptor (GPR35) Agonist
- The synthesis of a potent and selective GPR35 agonist based on the chromene structure highlights the potential application of these compounds in developing new therapeutic agents targeting G protein-coupled receptors, which play critical roles in various physiological processes (Thimm et al., 2013).
Direcciones Futuras
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its potential chemical reactions, and studying its potential biological activity. Such research could contribute to our understanding of this compound and its potential applications .
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-13-8-6-9-14(5-2)18(13)22-20(23)16-12-15-10-7-11-17(25-3)19(15)26-21(16)24/h6-12H,4-5H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDKTQGTIXZVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

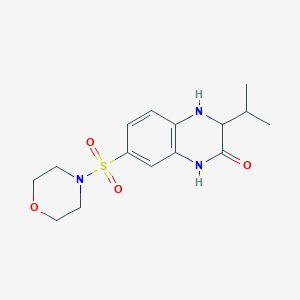
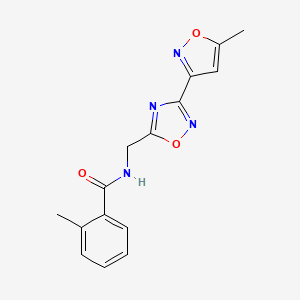
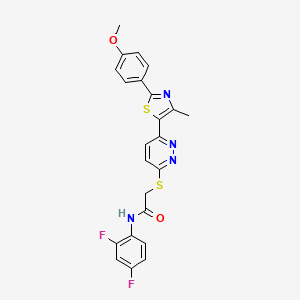
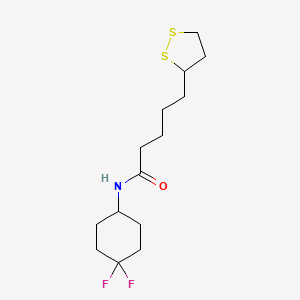
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide](/img/structure/B2888098.png)
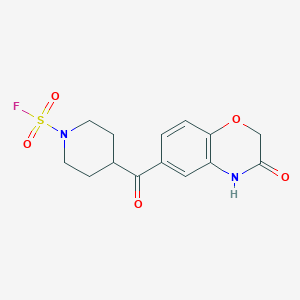
![5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2888103.png)
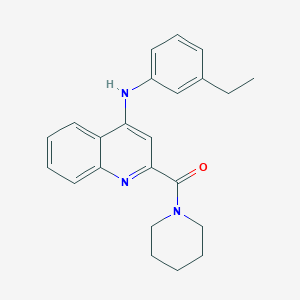
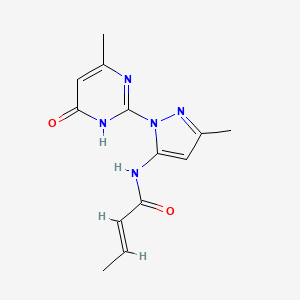
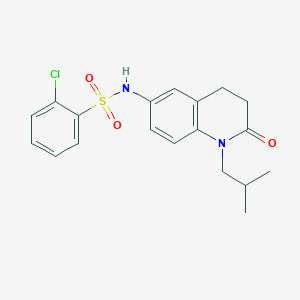
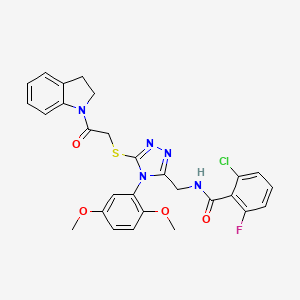
![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)
![N-(5-fluoro-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2888112.png)
